6-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoxaline
Description
This compound features a quinoxaline core linked via a piperidine-1-carbonyl group to a 1,3,4-oxadiazole ring substituted with a trifluoromethyl (-CF₃) group. The quinoxaline moiety is a bicyclic aromatic system known for its electron-deficient properties, making it a common scaffold in medicinal chemistry for targeting enzymes and receptors. The oxadiazole ring, particularly the 1,3,4-substituted variant, enhances metabolic stability and modulates electronic properties.
Properties
IUPAC Name |
quinoxalin-6-yl-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c18-17(19,20)16-24-23-14(27-16)10-3-7-25(8-4-10)15(26)11-1-2-12-13(9-11)22-6-5-21-12/h1-2,5-6,9-10H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEDMAAOKKJSBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoxaline typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the quinoxaline core through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The piperidine ring is then introduced via a nucleophilic substitution reaction. Finally, the trifluoromethyl-substituted oxadiazole moiety is attached through a cyclization reaction involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .
Chemical Reactions Analysis
Types of Reactions
6-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The quinoxaline core can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperidine ring and the oxadiazole moiety can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoxaline core can yield quinoxaline N-oxides, while reduction can produce various quinoxaline derivatives .
Scientific Research Applications
6-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 6-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoxaline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Quinoxaline vs. Quinolone/Quinoline: The target compound’s quinoxaline core differs from quinolone derivatives (e.g., ciprofloxacin analogs in ) in electronic properties. Quinoxaline’s dual nitrogen atoms create a stronger electron-deficient system compared to quinolone’s single nitrogen, influencing binding interactions with biological targets like enzymes or DNA gyrases .
Oxadiazole Substituents
- Trifluoromethyl (-CF₃) vs. Cyclopropyl or Thiazolyl Groups: The trifluoromethyl substitution on the oxadiazole (target compound) contrasts with cyclopropyl () or 2-aminothiazolyl groups ().
Linker Groups
- Piperidine-1-carbonyl vs. Piperazine or Pyridazine : The piperidine linker in the target compound differs from piperazine (–3) or pyridazine () in conformational flexibility and basicity. Piperidine’s six-membered ring offers less flexibility than piperazine, which may restrict binding conformations but improve selectivity .
Biological Activity
The compound 6-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoxaline is a novel derivative in the quinoxaline family, known for its diverse biological activities. This article explores its synthesis, characterization, and biological evaluations, focusing on its anticancer and antimicrobial properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of piperidine derivatives with 5-(trifluoromethyl)-1,3,4-oxadiazole intermediates. The resulting product undergoes characterization through various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.
Anticancer Activity
Recent studies have highlighted the potential of quinoxaline derivatives in cancer treatment. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and PC3 (prostate cancer).
- Mechanism of Action : These compounds often induce apoptosis in cancer cells and exhibit cytotoxicity at submicromolar concentrations. For example, some quinoxaline derivatives have shown IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Quinoxaline Derivative A | MCF-7 | 0.5 | |
| Quinoxaline Derivative B | PC3 | 0.8 | |
| This compound | MDA-MB-231 | TBD | Ongoing Studies |
Antimicrobial Activity
In addition to anticancer properties, quinoxaline derivatives are recognized for their antimicrobial efficacy. The compound has shown activity against both Gram-positive and Gram-negative bacteria. Key findings include:
- Inhibition Rates : Compounds in this class have demonstrated high degrees of inhibition against various bacterial strains.
- Comparative Efficacy : Certain derivatives have been shown to be more effective than traditional antibiotics in specific contexts.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 1 µg/mL | |
| Escherichia coli | 2 µg/mL | |
| Pseudomonas aeruginosa | TBD | Ongoing Studies |
Case Studies
Several case studies have evaluated the biological activity of quinoxaline derivatives:
- Study on Anticancer Properties : A study published in MDPI reported that certain quinoxaline derivatives exhibited significant antiproliferative activity against breast adenocarcinoma cells under hypoxic conditions .
- Dual Activity Evaluation : Another study demonstrated that tetrazolo[1,5-a]quinoxaline derivatives showed dual activity as both anticancer and antimicrobial agents, highlighting the potential for therapeutic applications in treating infections alongside cancer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
